1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]cyclopentane-1-carbonitrile
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Overview
Description
1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]cyclopentane-1-carbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with phenyl and dimethyl groups, linked to a cyclopentane ring with a carbonitrile group. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]cyclopentane-1-carbonitrile typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized by reacting 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting intermediate is then further reacted with cyclopentanone and a suitable nitrile source to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to achieve high yields and purity. The process may also include steps like crystallization and recrystallization to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]cyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with nucleophiles.
Scientific Research Applications
1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]cyclopentane-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]cyclopentane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]thiophene-2-carbohydrazide
- N-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]benzamide
Uniqueness
1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]cyclopentane-1-carbonitrile is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
325832-55-1 |
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Molecular Formula |
C17H20N4O |
Molecular Weight |
296.37 g/mol |
IUPAC Name |
1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C17H20N4O/c1-13-15(19-17(12-18)10-6-7-11-17)16(22)21(20(13)2)14-8-4-3-5-9-14/h3-5,8-9,19H,6-7,10-11H2,1-2H3 |
InChI Key |
YGTVEMBXRVGVEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3(CCCC3)C#N |
solubility |
27.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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